molecular formula C24H19N5O3S B11637406 N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11637406
M. Wt: 457.5 g/mol
InChI Key: NQEKNHADDGOOHW-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzotriazole moiety, a benzofuran ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic synthesis techniques such as condensation and cyclization are likely employed.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, while the benzofuran ring may participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of benzotriazole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H19N5O3S/c1-14-18-5-3-4-6-21(18)32-22(14)23(30)26-24(33)25-15-7-12-19-20(13-15)28-29(27-19)16-8-10-17(31-2)11-9-16/h3-13H,1-2H3,(H2,25,26,30,33)

InChI Key

NQEKNHADDGOOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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